molecular formula C18H16N4S2 B2977890 6-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868966-94-3

6-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2977890
CAS No.: 868966-94-3
M. Wt: 352.47
InChI Key: LJQIDRKQFKGSNU-UHFFFAOYSA-N
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Description

6-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that features a unique combination of functional groups. This compound is part of the triazolopyridazine family, which is known for its diverse biological and chemical properties. The presence of the thiophene and dimethylphenyl groups adds to its chemical versatility, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe use of catalysts, such as palladium or copper, can facilitate these transformations under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. Solvent selection, temperature control, and purification steps, such as recrystallization or chromatography, are crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

6-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The presence of the triazolopyridazine core is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine apart is its combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

6-[(2,5-dimethylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4S2/c1-12-5-6-13(2)14(10-12)11-24-17-8-7-16-19-20-18(22(16)21-17)15-4-3-9-23-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQIDRKQFKGSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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